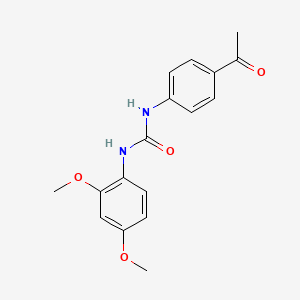
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as ADU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. ADU belongs to the class of urea-based compounds, and its chemical structure consists of an acetylphenyl and a dimethoxyphenyl group attached to a urea molecule.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is thought to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and prevents cell division. Inflammation is thought to be mediated through the inhibition of COX-2 activity, which reduces the production of inflammatory prostaglandins. In neurodegenerative diseases, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea is thought to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to inhibit cell growth, induce apoptosis, and disrupt the formation of the mitotic spindle. In inflammation, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to reduce the production of inflammatory prostaglandins and cytokines. In neurodegenerative diseases, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation, which are both implicated in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea can be synthesized in large quantities with high purity, which is necessary for in vitro and in vivo studies. N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to have low toxicity in animal models, which is important for the development of potential therapeutic applications. However, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has some limitations for lab experiments, including its low solubility in water and the need for optimization of reaction conditions for improved yield.
Zukünftige Richtungen
For the study of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea include the development of more efficient synthesis methods, the optimization of reaction conditions for improved yield, and the evaluation of its potential therapeutic applications in various fields of research.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea involves the reaction of 4-acetylphenyl isocyanate and 2,4-dimethoxyaniline in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea by the addition of water. The yield of N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has shown promising results as a potent inhibitor of tubulin polymerization, which is necessary for cancer cell division. N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been studied for its anti-inflammatory properties, which are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2) activity. In neurodegenerative disease research, N-(4-acetylphenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to protect neurons from oxidative stress and reduce inflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(20)12-4-6-13(7-5-12)18-17(21)19-15-9-8-14(22-2)10-16(15)23-3/h4-10H,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWDDKQMEILLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(2,4-dimethoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

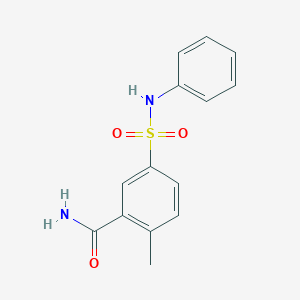
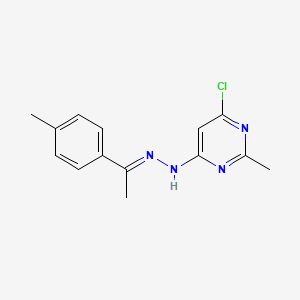
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
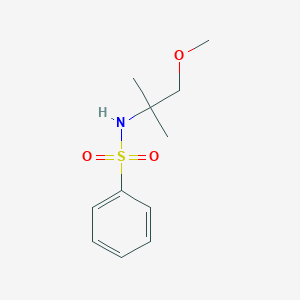
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)
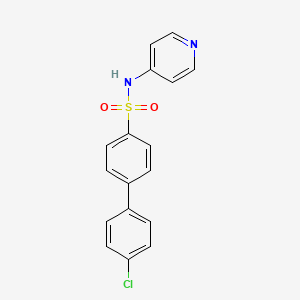
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)

![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-2-iodobenzohydrazide](/img/structure/B5802890.png)